molecular formula C13H12N2O4 B3279086 Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 68708-58-7

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3279086
CAS No.: 68708-58-7
M. Wt: 260.24 g/mol
InChI Key: RDCVAFNHYXBYCY-UHFFFAOYSA-N
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Description

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12N2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as sodium iodide (NaI). The reaction is usually carried out under reflux conditions at a temperature of around 65°C for approximately 28 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline scaffold is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 7-carbamoyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(18)9-6-15-10-5-7(12(14)17)3-4-8(10)11(9)16/h3-6H,2H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCVAFNHYXBYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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